Kolaflavanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

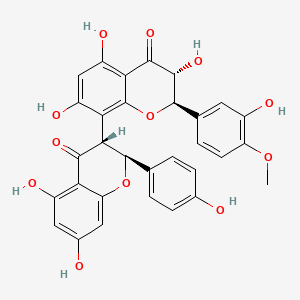

Kolaflavanone is a biflavonoid isolated from the seeds of Garcinia kola that has been shown to exhibit hepatoprotective activity. It has a role as a hepatoprotective agent and a plant metabolite. It is a biflavonoid, a ring assembly, a member of dihydroflavonols, a secondary alpha-hydroxy ketone and a member of 4'-methoxyflavanones.

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Properties

Kolaflavanone exhibits significant antioxidant and anti-inflammatory activities. Research indicates that it can scavenge free radicals and modulate inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by oxidative stress and inflammation.

- Mechanism of Action : this compound inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), which are crucial in the inflammatory response. It also reduces nitric oxide production in inflammatory models, thereby mitigating tissue damage associated with chronic inflammation .

- Case Studies : In a study involving diabetic rats, this compound demonstrated protective effects on cardiac and renal tissues, highlighting its potential for managing complications associated with diabetes .

Neuroprotective Effects

This compound has shown promise as an acetylcholinesterase inhibitor, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer’s disease.

- Research Findings : A study revealed that this compound significantly reduced acetylcholinesterase activity in the hippocampus and striatum of rats without inducing neurodegenerative changes. This suggests that it may enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases .

- Implications : The ability to inhibit acetylcholinesterase positions this compound as a potential herbal-based treatment for cognitive decline associated with age-related disorders.

Antidiabetic Activity

This compound has been investigated for its hypoglycemic effects, making it relevant in the management of diabetes.

- Study Overview : In streptozotocin-induced diabetic rats, this compound administration resulted in significant reductions in blood glucose levels and improvements in lipid profiles. It also exhibited hepatoprotective effects, safeguarding liver function during diabetic conditions .

- Clinical Relevance : These findings suggest that this compound could be developed into a functional food or nutraceutical aimed at managing diabetes and its complications.

Antiviral Properties

Recent studies have explored the antiviral potential of this compound, particularly against SARS-CoV-2.

- Research Insights : this compound has been identified as a putative inhibitor of the major protease of SARS-CoV-2, indicating its potential role in the development of antiviral therapies .

- Mechanism : Its antioxidant and immunomodulatory properties may contribute to reducing viral load and inflammation associated with COVID-19 infections .

Additional Pharmacological Activities

Beyond the aforementioned applications, this compound has demonstrated various other pharmacological effects:

- Antimicrobial Activity : It has shown efficacy against several microbial strains, suggesting potential use in treating infections.

- Cardiovascular Benefits : Research indicates possible benefits in managing hypercholesterolemia and promoting cardiovascular health through lipid-lowering effects .

Data Summary Table

Propiedades

Número CAS |

68705-66-8 |

|---|---|

Fórmula molecular |

C31H24O12 |

Peso molecular |

588.5 g/mol |

Nombre IUPAC |

(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C31H24O12/c1-41-20-7-4-13(8-16(20)34)30-28(40)27(39)24-19(37)11-18(36)23(31(24)43-30)25-26(38)22-17(35)9-15(33)10-21(22)42-29(25)12-2-5-14(32)6-3-12/h2-11,25,28-30,32-37,40H,1H3/t25-,28-,29+,30+/m0/s1 |

Clave InChI |

GJWXCPDVDRIBKP-CNTBMXMRSA-N |

SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C(=C3O2)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

SMILES isomérico |

COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C(=C3O2)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

SMILES canónico |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C(=C3O2)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

97560-11-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(2S,2'R,3R,3'R)-3',5,5',7,7'-Pentahydroxy-2'-(3-hydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)-2,2',3,3'-tetrahydro-4H,4'H-3,8'-bichromene-4,4'-dione kolaviron |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.